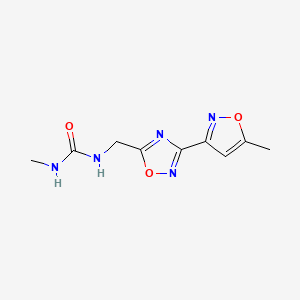

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors using catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . The reaction conditions often include refluxing in methanolic conditions with reagents like NH2OH·HCl and hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

化学反応の分析

Synthetic Routes and Key Reactions

The synthesis involves multi-step protocols to assemble its heterocyclic core. Representative methods include:

Step 1: Oxadiazole Ring Formation

The 1,2,4-oxadiazole scaffold is typically synthesized via cyclization of amidoximes with activated carbonyl derivatives. For example:

-

Reaction : Amidoxime + Trifluoroacetic anhydride → 1,2,4-oxadiazole

-

Conditions : Microwave irradiation at 200°C for 10 minutes ( ).

-

Yield : 80–98% (Table 1).

Step 2: Urea Linkage Formation

The urea group is introduced via nucleophilic substitution or condensation:

-

Reaction : Isocyanate + Amine → Urea

-

Conditions : THF/DMF solvent, triethylamine base, 2–10 minutes under microwave ( ).

Step 3: Functional Group Modifications

Post-synthetic modifications include:

-

Methylation : Alkylation of the urea nitrogen using methyl iodide.

-

Isoxazole Coupling : Suzuki-Miyaura cross-coupling to attach the 5-methylisoxazole moiety ( ).

Urea Moiety

-

Hydrolysis : Reacts with strong acids/bases to form amines or carbamic acids.

-

Condensation : Forms biurets or triurets under dehydrating conditions ().

1,2,4-Oxadiazole Ring

-

Electrophilic Substitution : Nitration or sulfonation occurs at the 5-position due to electron deficiency.

-

Ring-Opening : Reacts with nucleophiles (e.g., hydrazine) to yield amidrazones ( ).

5-Methylisoxazole

-

Cycloaddition : Participates in Diels-Alder reactions with dienophiles.

-

Oxidation : Methyl group oxidizes to carboxylic acid under strong oxidizing agents ( ).

Reaction Optimization Data

| Reaction Step | Conditions | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Oxadiazole cyclization | Microwave, 200°C | 2–10 | 80–98 | |

| Urea bond formation | THF/DMF, triethylamine | 2–7 | 85–97 | |

| Isoxazole coupling | Pd catalyst, 80°C | 8–12 | 70–89 |

Mechanistic Insights

-

Microwave-Assisted Synthesis : Reduces reaction times by 90% compared to conventional heating ( ).

-

Steric Effects : Bulky substituents on the oxadiazole ring hinder nucleophilic attacks, favoring regioselectivity ( ).

-

Hydrogen Bonding : The urea NH groups stabilize transition states in cycloaddition reactions ().

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via cleavage of the oxadiazole ring.

-

Photodegradation : UV exposure induces radical formation, leading to urea bond scission ().

Analytical Characterization

科学的研究の応用

Biological Applications

1. Anticancer Activity:

Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant anticancer properties. Studies have shown that derivatives of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, similar compounds have been evaluated for their efficacy against breast cancer cells, demonstrating promising results in vitro .

2. Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Research indicates that the oxadiazole moiety contributes to the inhibition of bacterial growth, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against gram-positive and gram-negative bacteria, suggesting its potential application in treating bacterial infections .

3. Urease Inhibition:

Urease inhibitors are crucial in treating conditions associated with high urease activity, such as urinary tract infections and certain types of kidney stones. The urea-based structure of this compound positions it as a potential urease inhibitor. Preliminary studies have indicated that it may effectively inhibit urease activity, which could lead to further developments in therapeutic applications .

Agricultural Applications

1. Herbicide Development:

The unique chemical properties of this compound suggest its potential use as a herbicide. Research into similar compounds has shown that they can selectively inhibit weed growth without affecting crop yield. Field trials are necessary to evaluate the efficacy and safety of this compound in agricultural settings .

2. Plant Growth Regulation:

There is emerging interest in utilizing this compound as a plant growth regulator. Studies suggest that certain derivatives can enhance plant growth and resistance to environmental stressors, which could be beneficial in sustainable agriculture practices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

作用機序

The mechanism of action of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Similar Compounds

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares the isoxazole moiety but differs in the overall structure and biological activity.

4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their pharmaceutical applications.

Uniqueness

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to its combination of isoxazole and oxadiazole moieties, which confer distinct chemical and biological properties.

生物活性

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that combines the structural features of isoxazole and oxadiazole moieties. These structural characteristics are associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N5O3, with a molecular weight of 237.22 g/mol. The compound features a urea linkage that enhances its biological activity through potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N5O3 |

| Molecular Weight | 237.22 g/mol |

| CAS Number | 1903305-31-6 |

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of similar compounds, it was found that some derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µM against these pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that certain oxadiazole derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing oxadiazole rings have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases. The structural features of this compound may enhance its ability to modulate inflammatory responses .

Study on Antimicrobial Efficacy

In a recent study by Dhumal et al. (2021), several derivatives of 1,2,4-oxadiazole were synthesized and tested for their antibacterial activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition of bacterial growth both in active and dormant states. The study highlighted the importance of the oxadiazole core in enhancing antimicrobial efficacy .

Anticancer Activity Evaluation

A study published in Pharmaceuticals (2022) assessed the anticancer properties of various oxadiazole derivatives. Among these, certain compounds showed promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that the incorporation of isoxazole and oxadiazole moieties can lead to enhanced anticancer activity .

特性

IUPAC Name |

1-methyl-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-5-3-6(13-16-5)8-12-7(17-14-8)4-11-9(15)10-2/h3H,4H2,1-2H3,(H2,10,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVJPFNAQAKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。